![molecular formula C11H12N4O B3012307 8,8-二甲基-8,9-二氢[1,2,4]三唑并[1,5-a]喹唑啉-6(7H)-酮 CAS No. 29940-49-6](/img/structure/B3012307.png)

8,8-二甲基-8,9-二氢[1,2,4]三唑并[1,5-a]喹唑啉-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

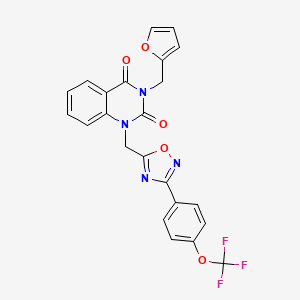

Triazoloquinazolines are a class of compounds that contain a quinazoline core with a triazole ring fused to it . They are part of a larger class of compounds known as azoloquinazolines, which have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable quinazoline derivative with a compound that can provide the triazole ring . The exact method can vary depending on the specific structures of the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of triazoloquinazolines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving triazoloquinazolines can depend on the specific structure of the compound and the conditions under which the reaction is carried out. Some triazoloquinazolines have been found to exhibit interesting reactivity due to the presence of the triazole and quinazoline rings .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolines can depend on their specific structure. These properties can include things like solubility, melting point, and stability .科学研究应用

Secondary Explosive: Compound 5, derived from this structure, exhibits excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s. It compares favorably to the benchmark explosive CL-20, making it a potential secondary explosive .

Heat-Resistant Explosive: Azo compound 10 possesses remarkable thermal stability (Td = 305 °C) and a high calculated detonation velocity (Dv = 9200 m/s). It outperforms existing heat-resistant explosives, suggesting its application in extreme conditions .

Primary Explosives: Compounds 14, 17, and 19 exhibit high calculated detonation performance (Dv ≥ 8690 m/s) despite their sensitivity (IS ≤ 2 J). These features make them attractive candidates for primary explosives .

Fluorescent Materials

The compound’s unique structure also finds applications in optoelectronics:

- Bipolar Fluorescent Emitter : [1,2,4]Triazolo[1,5-a]pyridine (TP) derivatives, including this compound, serve as electron acceptors. For instance, TPP-PPI, based on TP, exhibits deep-blue fluorescence. Single crystals of TPP-PPI reveal interesting packing modes that may enhance carrier transport .

Medicinal Chemistry

The compound’s scaffold can be modified for biological activity:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitor : A derivative with a trifluoromethyl group (1) shows potent inhibition of DPP-IV (IC50 = 18 nM) and selectivity over other peptidases. It holds promise for treating type 2 diabetes .

Herbicides

The compound’s structure influences herbicidal activity:

- Potency Variations : Steric and electrostatic fields around the molecule significantly affect herbicidal potency. Understanding these interactions aids in designing effective herbicides .

Energetic Salts

The compound’s derivatives have potential as energetic materials:

- Thermostable Energetic Salts : 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its salts (2–9) exhibit favorable physicochemical and energetic properties. These materials could find applications in propulsion systems or pyrotechnics .

作用机制

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit cdks, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdks can affect multiple cellular processes, including cell cycle progression and apoptosis .

Pharmacokinetics

Similar compounds have shown suitable pharmacokinetic properties, including good partitioning into the central nervous system and robust in vivo target engagement after oral dosing .

Result of Action

Similar compounds have shown potent cytotoxic activities against various cell lines .

Action Environment

Similar compounds have shown excellent thermal stability, suggesting that they may be resistant to degradation in various environments .

安全和危害

未来方向

属性

IUPAC Name |

8,8-dimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-12-10-13-6-14-15(8)10/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVBLYWEOYYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NC3=NC=NN23)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)